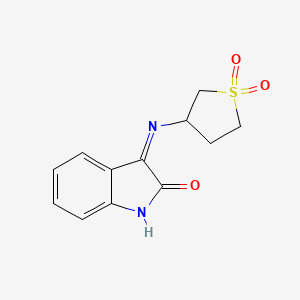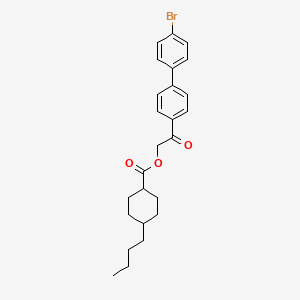![molecular formula C31H32N4 B11711831 Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]- CAS No. 73384-89-1](/img/structure/B11711831.png)
Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] is a complex organic compound with the molecular formula C31H32N4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two benzenamine groups connected by a methylene bridge, with additional dimethylamino groups attached to the phenyl rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] typically involves the reaction of N,N-dimethylaniline with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the methylene bridge between the two benzenamine groups. The process can be summarized as follows:
Starting Materials: N,N-dimethylaniline and formaldehyde.
Reaction Conditions: Acidic medium (e.g., hydrochloric acid).
Procedure: The reactants are mixed and heated, leading to the formation of the desired compound through a condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also includes purification steps such as recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, leading to changes in their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors on cell surfaces, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] can be compared with other similar compounds such as:
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the additional methylene groups.
Michler’s Base: Another related compound used in dye synthesis.
Tetramethyldiaminodiphenylmethane: Shares structural similarities but differs in specific functional groups.
These comparisons highlight the uniqueness of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] in terms of its specific applications and chemical properties.
Propriétés
Numéro CAS |
73384-89-1 |
|---|---|
Formule moléculaire |
C31H32N4 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
4-[[4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]methyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H32N4/c1-34(2)30-17-9-26(10-18-30)22-32-28-13-5-24(6-14-28)21-25-7-15-29(16-8-25)33-23-27-11-19-31(20-12-27)35(3)4/h5-20,22-23H,21H2,1-4H3 |
Clé InChI |
GYMRQZZMHZXWDJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)

![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)


![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

